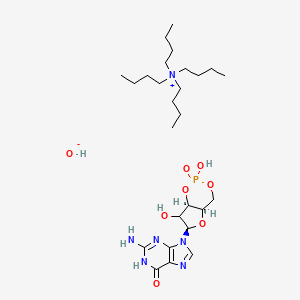![molecular formula C15H15ClIN3O6 B10856729 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride](/img/structure/B10856729.png)
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UBP301 (hydrochloride) is a potent and selective antagonist of kainate receptors, which are a subtype of ionotropic glutamate receptors. This compound is a derivative of willardiine and exhibits approximately 30-fold selectivity for kainate receptors over AMPA receptors . The compound is known for its high affinity and specificity, making it a valuable tool in neuroscience research.
Preparation Methods
Synthetic Routes and Reaction Conditions
UBP301 (hydrochloride) is synthesized through a series of chemical reactions starting from willardiineThe final product is obtained by converting the intermediate into its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for UBP301 (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions
UBP301 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the iodide and carboxybenzyl groups. These reactions are typically carried out under controlled conditions to ensure specificity and yield.
Common Reagents and Conditions
Iodination: Iodine and a suitable oxidizing agent are used to introduce the iodide group.
Carboxybenzylation: Carboxybenzyl chloride is used in the presence of a base to introduce the carboxybenzyl group.
Hydrochloride Formation: Hydrochloric acid is used to convert the final product into its hydrochloride salt form.
Major Products
The major product of these reactions is UBP301 (hydrochloride), which is obtained in high purity and yield. The compound is characterized by its high selectivity for kainate receptors.
Scientific Research Applications
UBP301 (hydrochloride) has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology . Some of its key applications include:
Neuroscience Research: Used to study the role of kainate receptors in neuronal signaling and synaptic transmission.
Neuropathic Pain Studies: Employed to investigate the involvement of kainate receptors in pain pathways.
Drug Development: Serves as a reference compound for developing new drugs targeting kainate receptors.
Receptor Function Analysis: Helps in understanding the functional properties of kainate receptors and their interactions with other neurotransmitter systems.
Mechanism of Action
UBP301 (hydrochloride) exerts its effects by selectively binding to kainate receptors, thereby inhibiting their activity . The compound has an IC50 value of 164 micromolar and a dissociation constant (KD) of 5.94 micromolar . By blocking kainate receptors, UBP301 (hydrochloride) modulates excitatory neurotransmission and reduces neuronal excitability. This mechanism is particularly useful in studying the physiological and pathological roles of kainate receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
UBP302: Another derivative of willardiine with similar selectivity for kainate receptors.
UBP304: A compound with comparable affinity for kainate receptors but different pharmacokinetic properties.
CNQX: A non-selective antagonist of both kainate and AMPA receptors.
Uniqueness
UBP301 (hydrochloride) stands out due to its high selectivity for kainate receptors over AMPA receptors, making it a more specific tool for studying kainate receptor functions . Its unique chemical structure, derived from willardiine, contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C15H15ClIN3O6 |
|---|---|
Molecular Weight |
495.65 g/mol |
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C15H14IN3O6.ClH/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22;/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24);1H/t11-;/m0./s1 |
InChI Key |
SDDGQKMHQXTCMN-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


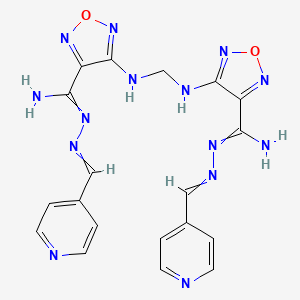
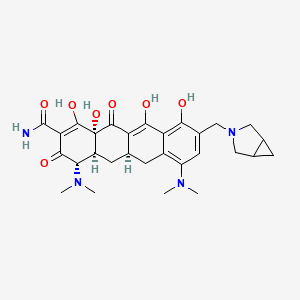
![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)
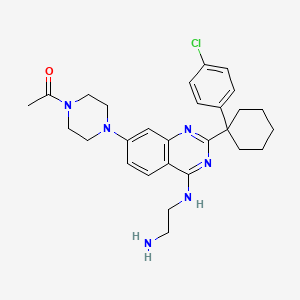
![5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)
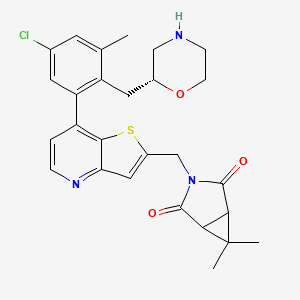
![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-pyrazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856677.png)
![(1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate](/img/structure/B10856682.png)
![(3S,3aS,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856699.png)
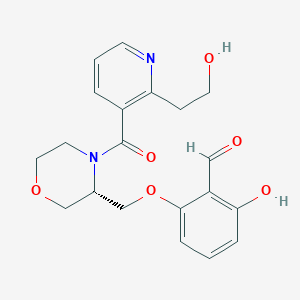
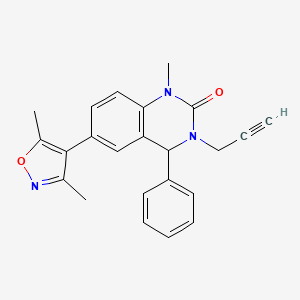
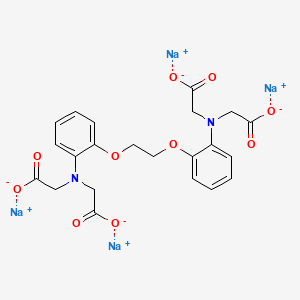
![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)
